5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine

Vue d'ensemble

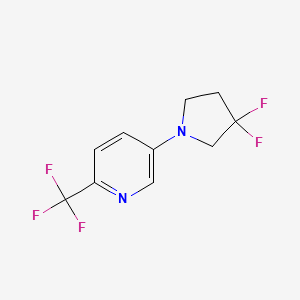

Description

5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound It is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a difluoropyrrolidinyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.

Attachment of the Difluoropyrrolidinyl Group: The difluoropyrrolidinyl group can be introduced through nucleophilic substitution reactions using appropriate difluoropyrrolidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of partially or fully reduced pyridine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Applications De Recherche Scientifique

The compound exhibits promising biological activities, particularly in anti-inflammatory and anticancer applications. Preliminary studies have shown that it possesses low cytotoxicity while effectively inhibiting inflammatory pathways.

| Compound Name | Activity Type | IC50 (µM) | Remarks |

|---|---|---|---|

| 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine | Anti-inflammatory | <1 | Low cytotoxicity observed |

| CGP 28238 | Anti-inflammatory | ≤2 | Improved gastrointestinal tolerability |

| Compound C | Anti-glioma | <0.5 | Induces necroptosis; multiple mechanisms involved |

Herbicidal Activity

Research indicates that derivatives of this compound can serve as effective herbicides. For example, related compounds have demonstrated over 85% inhibitory activity against broadleaf weeds such as Amaranthus retroflexus and Eclipta prostrate at specific application rates .

Chemical Intermediate

This compound is also utilized as a chemical intermediate in the synthesis of herbicides, particularly in the preparation of 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)alkanoic acids. The efficiency of this compound in reactions leading to higher yields compared to traditional intermediates (like chloro or bromo derivatives) highlights its significance in agricultural chemistry .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring: Starting from suitable precursors through cyclization reactions.

- Fluorination: Using reagents like diethylaminosulfur trifluoride under controlled conditions.

- Coupling with Pyridine: Achieved through nucleophilic substitution or other coupling reactions.

These methods not only optimize the yield but also enhance the compound's applicability across various fields .

Mécanisme D'action

The mechanism of action of 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and difluoropyrrolidinyl groups can enhance the compound’s binding affinity and selectivity for these targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde

- 3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine

Uniqueness

5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine is unique due to the presence of both trifluoromethyl and difluoropyrrolidinyl groups, which confer distinct physicochemical properties. These properties can enhance the compound’s stability, lipophilicity, and biological activity compared to similar compounds.

Activité Biologique

5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activity, supported by relevant data and case studies.

- Molecular Formula : CHFN

- Molecular Weight : 252.19 g/mol

- CAS Number : 1707367-44-9

Synthesis Methods

The synthesis of this compound generally involves several key steps:

- Formation of the Pyridine Ring : Various methods such as the Hantzsch pyridine synthesis or Chichibabin synthesis can be employed.

- Introduction of the Trifluoromethyl Group : This can be achieved using reagents like trifluoromethyl iodide under conditions that favor nucleophilic substitution.

- Attachment of the Difluoropyrrolidinyl Group : Nucleophilic substitution reactions using appropriate difluoropyrrolidine derivatives facilitate this step.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of trifluoromethyl and difluoropyrrolidinyl groups enhances binding affinity and selectivity for these targets, leading to modulation of their activity .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including L1210 mouse leukemia cells. The compound's IC values are reported in the nanomolar range, indicating potent activity .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It demonstrates a capacity to modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases. Specific studies have indicated that compounds with similar structures exhibit low cytotoxicity while maintaining potent anti-inflammatory effects .

Data Summary

Case Studies

- Anticancer Efficacy : In a study evaluating various fluorinated compounds, this compound was found to significantly inhibit L1210 cell growth, with studies suggesting a mechanism involving intracellular release of active metabolites .

- Inflammation Modulation : Another study highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, suggesting its potential utility in managing conditions like arthritis or other inflammatory disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-(3,3-difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution or cross-coupling reactions. For example, sodium sulfinates have been used in desulfinative cross-coupling to synthesize structurally related 2-aryl-5-(trifluoromethyl)pyridines . Optimizing reaction temperature (e.g., 80–100°C), catalyst choice (e.g., Pd-based), and purification via silica gel chromatography (petroleum ether/ethyl acetate) can improve yields (e.g., 77–93% in related compounds). The difluoropyrrolidine moiety may require protection during synthesis to avoid side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

- Methodological Answer : 1H, 13C, and 19F NMR are essential. Fluorine atoms introduce splitting patterns (e.g., coupling with adjacent protons or fluorine atoms) that complicate spectral interpretation. For example, trifluoromethyl groups exhibit distinct 19F NMR signals near -60 to -70 ppm . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) can resolve ambiguities in regiochemistry or substituent orientation.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic effects of the difluoropyrrolidine and trifluoromethyl groups on reactivity?

- Methodological Answer : Density functional theory (DFT) calculations can model electron-withdrawing effects. The trifluoromethyl group stabilizes the pyridine ring via inductive effects, while the difluoropyrrolidine moiety may influence steric accessibility. Studies on analogous compounds show that substituents alter HOMO-LUMO gaps, impacting reactivity in cross-coupling or nucleophilic substitution reactions . Software like Gaussian or ORCA can simulate charge distribution and transition states.

Q. What strategies minimize side reactions during functionalization of the trifluoromethyl group in this compound?

- Methodological Answer : Protecting the trifluoromethyl group with silyl ethers or employing mild reaction conditions (e.g., low temperature, non-polar solvents) can reduce unintended substitutions. For example, in related 2-chloro-5-(trifluoromethyl)pyridines, controlled Buchwald-Hartwig amination avoids degradation of the CF3 group . Monitoring via TLC or LC-MS ensures reaction progress without byproducts.

Q. How does the 3,3-difluoropyrrolidine substituent affect physicochemical properties (e.g., solubility, logP) compared to azetidine or non-fluorinated analogs?

- Methodological Answer : Fluorination typically increases lipophilicity (higher logP) and metabolic stability. Compared to azetidine analogs (e.g., 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine), the difluoropyrrolidine group introduces greater conformational rigidity and hydrogen-bonding potential, impacting solubility . Experimental logP values can be determined via shake-flask methods or predicted using software like ACD/Labs.

Q. Data Contradiction and Validation

Q. How can researchers reconcile discrepancies in reported synthetic yields for fluorinated pyridine derivatives?

- Methodological Answer : Variations in yield often arise from differences in catalyst loading, solvent purity, or workup procedures. For instance, silica gel chromatography eluent ratios (e.g., petroleum ether:ethyl acetate = 20:1 vs. 10:1) significantly affect recovery . Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres, especially for moisture-sensitive intermediates.

Application-Oriented Questions

Q. What role could this compound play in medicinal chemistry, based on analogous compounds?

- Methodological Answer : Pyridine derivatives with fluorinated substituents are explored as kinase inhibitors or CNS agents due to their bioavailability and metabolic stability . The difluoropyrrolidine group may enhance binding affinity to targets like proteases or GPCRs. In vitro assays (e.g., enzyme inhibition, cytotoxicity) and molecular docking studies can validate therapeutic potential.

Propriétés

IUPAC Name |

5-(3,3-difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F5N2/c11-9(12)3-4-17(6-9)7-1-2-8(16-5-7)10(13,14)15/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMMXRVYFNPGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=CN=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.